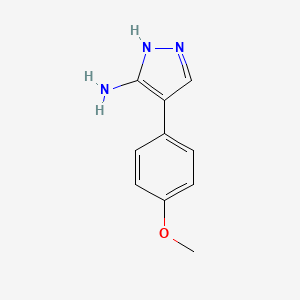

4-(4-methoxyphenyl)-1H-pyrazol-5-amine

描述

Significance of the Pyrazole (B372694) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. globalresearchonline.netmdpi.com Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple, diverse biological targets. researchgate.nettandfonline.com The significance of the pyrazole nucleus is underscored by its presence in a wide array of FDA-approved drugs that span numerous therapeutic categories. researchgate.netnih.gov

Researchers have extensively demonstrated that pyrazole derivatives possess a vast spectrum of pharmacological activities. mdpi.comproquest.comglobalresearchonline.net These activities include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and antidepressant properties. researchgate.netacademicstrive.com The pyrazole core's unique chemical nature, featuring both a hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen), allows for diverse chemical modifications and interactions with biological macromolecules like enzymes and receptors. globalresearchonline.net This adaptability has made the pyrazole scaffold a focal point for the development of novel therapeutic agents targeting a wide range of diseases. academicstrive.comresearchgate.net

Several blockbuster drugs incorporate the pyrazole moiety, cementing its importance in the pharmaceutical landscape. researchgate.nettandfonline.com For example, Celecoxib is a potent anti-inflammatory drug, Sildenafil is used for erectile dysfunction, and Rimonabant was developed as an anti-obesity agent. researchgate.netnih.gov The clinical and commercial success of such drugs continues to fuel research into new pyrazole-based compounds. researchgate.net

Table 1: Examples of FDA-Approved Drugs Featuring the Pyrazole Scaffold

| Drug Name | Therapeutic Class | Primary Use |

|---|---|---|

| Celecoxib | Anti-inflammatory | Treatment of arthritis and acute pain. nih.gov |

| Sildenafil | Vasodilator | Treatment of erectile dysfunction. researchgate.net |

| Ruxolitinib | Kinase Inhibitor | Treatment of myelofibrosis and certain cancers. globalresearchonline.net |

| Axitinib | Kinase Inhibitor | Treatment of advanced kidney cancer. tandfonline.com |

| Niraparib | PARP Inhibitor | Treatment of ovarian cancer. tandfonline.com |

Overview of Substituted Aminopyrazoles as Privileged Heterocyclic Motifs

5-Aminopyrazoles, in particular, are widely reported in scientific literature due to their versatility as synthetic intermediates and their intrinsic biological activities. nih.govscirp.orgbeilstein-journals.org They serve as crucial building blocks for creating more complex, fused heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines, which often mimic the purine (B94841) bases found in DNA and RNA, leading to enhanced pharmacological potential. beilstein-journals.org The amino group at position 5 is a key feature in compounds designed as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. nih.govscirp.org For instance, the structure-activity relationship (SAR) of certain 5-aminopyrazole series has shown them to be effective inhibitors of p38 MAP kinase, a key target in inflammatory diseases. scirp.org

The different isomers of aminopyrazoles exhibit distinct biological profiles:

3-Aminopyrazoles: These compounds are frequently investigated for their anticancer and anti-inflammatory properties. nih.gov The specific positioning of the amino group allows for hydrogen bond interactions that are crucial for binding to certain enzyme active sites. tandfonline.com

4-Aminopyrazoles: This class includes drug candidates that have entered clinical trials as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are often dysregulated in cancer. nih.govmdpi.com

5-Aminopyrazoles: This is a highly versatile class. The insecticide Fipronil is a well-known example of a highly substituted 5-aminopyrazole. mdpi.com Furthermore, this scaffold is a key component in the development of inhibitors for Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptors (FGFRs), both significant targets in oncology. nih.govnih.gov

Rationale for the Research Focus on 4-(4-methoxyphenyl)-1H-pyrazol-5-amine and its Structural Derivatives

The specific compound This compound is a subject of research interest due to the combination of its privileged 5-aminopyrazole core and the specific substitution pattern at the C4 position. The rationale for investigating this molecule and its derivatives is multifaceted, drawing from the established potential of its constituent parts.

Bioisosteric Replacement and Structural Scaffolding: The 1,5-vicinal diaryl substitution pattern on a pyrazole ring is a known structural feature important for inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). nih.gov While the title compound itself has a diaryl-like substitution (phenyl and aminophenyl analogous structure), its derivatives are often created by modifying the amine at position 5 and the nitrogen at position 1. For example, research into 1,3-disubstituted pyrazoles, such as 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, has shown significant anti-inflammatory activities, comparable to the reference drug Celecoxib. nih.gov The 4-methoxyphenyl (B3050149) group is a common moiety in medicinal chemistry, often used to modulate solubility, metabolic stability, and receptor binding.

Synthetic Utility: The 5-amino group serves as a reactive handle for synthetic elaboration. It allows chemists to readily construct a library of derivatives by forming amides, Schiff bases, or by incorporating the aminopyrazole into larger, fused heterocyclic systems. beilstein-journals.org This synthetic accessibility is crucial for exploring structure-activity relationships (SAR) and optimizing a lead compound's biological activity.

Targeting Specific Biological Pathways: The combination of a phenyl-type ring at C4 and an amine at C5 creates a pharmacophore that can be tailored to interact with specific biological targets. Research on related structures, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, was undertaken to explore potential COX-2 inhibitory pharmacophores. nih.gov The 4-methoxyphenyl substituent, in particular, is found in various biologically active pyrazole derivatives, including those synthesized as potential anticancer and anti-inflammatory agents. nih.govmdpi.comnih.gov The exploration of such compounds is driven by the need to develop new therapeutic agents with improved efficacy and selectivity against targets like kinases, which are often implicated in cancer and inflammatory disorders. tandfonline.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(4-methoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQAYHNPVNGXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377606 | |

| Record name | 4-(4-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93439-79-3 | |

| Record name | 4-(4-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93439-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving 4 4 Methoxyphenyl 1h Pyrazol 5 Amine

Proposed Reaction Mechanisms for Key Synthetic Routes

The synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine typically proceeds through the cyclocondensation of a β-ketonitrile with hydrazine (B178648). A primary synthetic route involves the reaction of 2-(4-methoxyphenyl)-3-oxopropanenitrile (B2739286) with hydrazine hydrate.

The proposed mechanism for this acid-catalyzed cyclocondensation reaction is initiated by the protonation of the carbonyl oxygen of the β-ketonitrile, which enhances its electrophilicity. The terminal nitrogen atom of hydrazine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to form a hydrazone intermediate. The next key step involves an intramolecular nucleophilic attack by the other nitrogen atom of the hydrazine onto the carbon of the nitrile group. This cyclization is often facilitated by the tautomerization of the amine to an enamine, which increases the nucleophilicity of the nitrogen. A final tautomerization of the resulting imine yields the aromatic this compound.

Table 1: Proposed Mechanistic Steps for the Synthesis of this compound

| Step | Description | Intermediate |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen of 2-(4-methoxyphenyl)-3-oxopropanenitrile. | Activated β-ketonitrile |

| 2 | Nucleophilic attack by hydrazine on the carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer and dehydration. | Hydrazone |

| 4 | Intramolecular nucleophilic attack by the second nitrogen of hydrazine on the nitrile carbon. | Cyclic intermediate |

| 5 | Tautomerization. | This compound |

Studies on Regiospecificity and Stereoselectivity in Pyrazole (B372694) Derivatization

The derivatization of pyrazoles, particularly those with multiple reactive sites, often raises questions of regiospecificity. In the context of synthesizing substituted pyrazoles from unsymmetrical β-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is a common challenge.

For the synthesis of this compound from 2-(4-methoxyphenyl)-3-oxopropanenitrile and a substituted hydrazine, two regioisomers could potentially form. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the hydrazine, the reaction conditions (pH), and the solvent. Generally, in acidic conditions, the more nucleophilic nitrogen of the substituted hydrazine (often the one further from the substituent) preferentially attacks the more electrophilic carbonyl carbon. Conversely, under basic conditions, the regioselectivity can be altered.

Studies on related systems have shown that the use of fluorinated alcohols as solvents can enhance the regioselectivity in pyrazole formation. conicet.gov.ar This is attributed to the ability of these solvents to modulate the reactivity of the nucleophile and the electrophile through hydrogen bonding. While stereoselectivity is not a primary concern in the synthesis of the aromatic pyrazole ring itself, it becomes crucial in subsequent reactions of the pyrazole derivatives, such as in the synthesis of chiral pyrazole-containing ligands or pharmaceuticals.

Catalytic Approaches and their Mechanistic Elucidation in Pyrazole Synthesis

A variety of catalytic systems have been developed to improve the efficiency, selectivity, and environmental friendliness of pyrazole synthesis. These include both homogeneous and heterogeneous catalysts.

For the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, acid catalysts are commonly employed to activate the carbonyl group. organic-chemistry.org More advanced catalytic systems have also been reported. For instance, ruthenium(II) complexes have been utilized for the cyclization of 1-aryl-5-aminopyrazoles with α-diazolidinones. researchgate.net The proposed mechanism for such catalytic cycles often involves the coordination of the catalyst to one of the reactants, facilitating the key bond-forming steps.

In the context of synthesizing 4-aryl-5-aminopyrazoles, copper-catalyzed reduction of nitrosopyrazoles has been demonstrated as a viable method. thieme-connect.com This approach involves the initial formation of a nitrosopyrazole from a 1,3-ketoaldehyde, followed by a copper-catalyzed reduction of the nitroso group to an amine using a reducing agent like sodium borohydride (B1222165). The catalyst's role is to facilitate the transfer of the hydride from the reducing agent to the nitroso group.

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines and their Mechanisms

The amino group at the C5 position of the pyrazole ring is a key functional handle for further derivatization through oxidative dehydrogenative coupling reactions. These reactions allow for the formation of new N-N or C-N bonds, leading to novel dimeric pyrazole structures.

Iodine-Mediated Oxidative Dehydrogenative Coupling

In the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), pyrazol-5-amines can undergo an iodine-mediated oxidative dehydrogenative coupling to form azo compounds. The proposed mechanism involves a single-electron transfer (SET) from the pyrazol-5-amine to the iodine/TBHP system, generating a radical cation. nih.govacs.org This radical cation can then undergo further reaction with molecular iodine and another molecule of the pyrazol-5-amine to form a C-N coupled intermediate, which upon further oxidation and proton loss, yields the azo-linked dimeric product. nih.govacs.org

Copper-Catalyzed Oxidative Dehydrogenative Coupling

Copper catalysts, in conjunction with an oxidant, can also promote the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.govacs.org The proposed mechanism is believed to proceed through a SET process, where the copper(I) catalyst is first oxidized to copper(II) by the oxidant. The copper(II) species then oxidizes the pyrazol-5-amine to a radical cation. Two of these radical cations can then couple to form a dimeric intermediate, which, after deprotonation and rearomatization, yields the final azo-linked pyrazole derivative. nih.govacs.org

Table 2: Comparison of Catalytic Systems for Oxidative Dehydrogenative Coupling of Pyrazol-5-amines

| Catalytic System | Proposed Key Intermediate | General Outcome |

|---|---|---|

| Iodine / TBHP | Pyrazol-5-amine radical cation | Formation of azo-linked pyrazoles, often with concurrent iodination of the pyrazole ring. nih.govacs.org |

| Copper(I) / Oxidant | Pyrazol-5-amine radical cation | Formation of azo-linked pyrazoles. nih.govacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Methoxyphenyl 1h Pyrazol 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For pyrazole (B372694) derivatives, NMR provides critical information about the molecular framework, substituent positions, and dynamic processes like tautomerism. mdpi.com

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the first layer of structural information. ¹H NMR provides details on the number of different proton environments, their chemical shifts (electronic environment), signal multiplicity (spin-spin coupling with neighboring nuclei), and integration (relative number of protons). ¹³C NMR reveals the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.).

However, for complex molecules like substituted pyrazoles, 1D spectra can be crowded or ambiguous. In such cases, two-dimensional (2D) NMR experiments are indispensable. mdpi.com These techniques correlate signals within the same spectrum (homonuclear, e.g., ¹H-¹H) or between different spectra (heteronuclear, e.g., ¹H-¹³C). Common 2D NMR techniques used for pyrazole derivatives include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to trace out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting different spin systems and identifying quaternary carbons that have no attached protons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing through-space correlations that are vital for determining stereochemistry and conformation.

The combination of these techniques allows for a stepwise assembly of the molecular puzzle, confirming the connectivity of the pyrazole core and its substituents. nih.gov

For the methoxyphenyl moiety , the aromatic protons typically appear as two doublets in the aromatic region (δ 6.8-7.5 ppm) due to the symmetry of the para-substituted ring. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet, usually upfield around δ 3.8 ppm. The carbons of this group will show characteristic signals in the ¹³C NMR spectrum, with the oxygen-bearing carbon (C-O) resonating significantly downfield (around δ 160 ppm) and the methoxy carbon appearing around δ 55 ppm. rsc.org

For the pyrazole moiety , the chemical shifts are influenced by the electronic effects of the amino (-NH₂) and aryl substituents. The pyrazole ring proton (H-3) would likely appear as a singlet in the aromatic region. The amine protons (-NH₂) typically produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The pyrazole ring carbons (C-3, C-4, and C-5) have distinct chemical shifts that are crucial for confirming the substitution pattern. For instance, the carbon atom bearing the amino group (C-5) is expected to be significantly shielded compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(4-methoxyphenyl)-1H-pyrazol-5-amine based on Analog Data (Note: Data is illustrative, based on published values for similar structures like 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile and general principles) pdx.edursc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole Ring | ||

| H-3 | ~7.5 - 7.8 (s) | |

| C-3 | ~135 - 145 | |

| C-4 | ~110 - 120 | |

| C-5 | ~145 - 155 | |

| NH (ring) | Variable, broad | |

| NH₂ (amine) | Variable, broad | |

| Methoxyphenyl Ring | ||

| H-2', H-6' | ~7.2 - 7.4 (d) | ~128 - 130 |

| H-3', H-5' | ~6.9 - 7.1 (d) | ~114 - 116 |

| C-1' | ~120 - 125 | |

| C-4' | ~158 - 161 | |

| OCH₃ | ~3.8 (s) | ~55 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound through the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which is essential for determining the molecular formula.

Beyond the molecular weight, the fragmentation pattern observed in the mass spectrum offers valuable structural information. When a molecule is ionized in the mass spectrometer (e.g., by electron impact), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the presence of specific functional groups and structural motifs. asianpubs.orgyoutube.com

For this compound, the fragmentation pattern would likely involve several key pathways: researchgate.netlibretexts.orgmiamioh.edu

α-Cleavage: Amines commonly undergo cleavage at the carbon-carbon bond alpha to the nitrogen atom. libretexts.org

Loss of Small Molecules: The pyrazole ring can undergo cleavage with the loss of stable small molecules like HCN or N₂.

Fragmentation of the Methoxyphenyl Group: A common fragmentation for methoxy-substituted aromatic rings is the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).

Cleavage of the Aryl-Pyrazole Bond: The bond connecting the methoxyphenyl ring to the pyrazole core can cleave, leading to ions corresponding to each fragment.

By analyzing the m/z values of the parent ion and the major fragment ions, the connectivity and composition of the molecule can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure. Data from analogous compounds, such as 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, provides a strong basis for these assignments. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Two sharp bands (primary amine) |

| Pyrazole (N-H) | Stretching | 3100 - 3300 | Broad |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Sharp, medium |

| Methoxy (C-H) | Stretching | 2850 - 2960 | Sharp, medium |

| Aromatic (C=C) | Stretching | 1500 - 1600 | Multiple sharp bands |

| Pyrazole (C=N) | Stretching | 1550 - 1650 | Medium to strong |

| Ether (C-O-C) | Asymmetric Stretching | 1230 - 1270 | Strong, sharp |

The presence of sharp peaks in the 3300-3500 cm⁻¹ range would be strong evidence for the primary amine (-NH₂). A strong, sharp band around 1250 cm⁻¹ would confirm the aryl ether linkage of the methoxy group, and multiple peaks in the 1500-1600 cm⁻¹ region would be characteristic of the aromatic rings. nih.gov

Single-Crystal X-ray Diffraction Studies for Definitive Structural Analysis and Tautomerism Resolution

While NMR, MS, and IR provide a wealth of structural information, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, yielding exact bond lengths, bond angles, and intermolecular interactions.

For pyrazole derivatives, X-ray crystallography is particularly crucial for resolving ambiguities that can arise from NMR data, especially in cases of regioisomerism or tautomerism. mdpi.comnih.gov A study on the regioisomer 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine demonstrated this power. The researchers noted that 1D and 2D NMR techniques were insufficient to correctly identify the product, making single-crystal X-ray diffraction the only possible method for unambiguous identification. nih.gov

The crystal structure analysis of this analog revealed: nih.gov

Unambiguous Connectivity: It confirmed which nitrogen of the pyrazole ring was attached to the methoxyphenyl group and which carbon was attached to the phenyl group, resolving the regioisomeric uncertainty.

Molecular Conformation: The study showed that the methoxybenzene and phenyl rings were rotated out of the plane of the central pyrazole ring by 37.01° and 29.41°, respectively.

Intermolecular Interactions: It identified a key intermolecular N-H···N hydrogen bond that links molecules into chains within the crystal lattice, providing insight into the solid-state packing.

Such detailed information is invaluable for understanding the molecule's properties and potential interactions in a biological or material science context.

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

The structural elucidation of this compound and its analogs is a process of converging evidence from multiple spectroscopic techniques. No single method provides all the answers, and each technique offers complementary information. rsc.org

The process typically follows a logical sequence:

Mass Spectrometry (MS) provides the molecular weight and formula.

Infrared (IR) Spectroscopy identifies the key functional groups (amine, ether, aromatic rings).

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy pieces together the molecular skeleton, establishing the precise connectivity of atoms.

Single-Crystal X-ray Diffraction , when obtainable, provides the definitive and most detailed picture of the molecular structure in the solid state, resolving any remaining ambiguities from other methods. nih.gov

The case of the regioisomeric aminopyrazole, where NMR was inconclusive, perfectly illustrates the necessity of this integrated approach. nih.gov The combination of these powerful analytical tools allows chemists to fully characterize complex molecules with a high degree of confidence, which is a prerequisite for any further study of their chemical or biological properties.

Pharmacological and Biological Activity Profiling of 4 4 Methoxyphenyl 1h Pyrazol 5 Amine and Its Congeners

Anticancer and Antitumor Activity Studies

The versatility of the pyrazole (B372694) ring allows for diverse chemical modifications, leading to the development of numerous derivatives with potent anticancer properties. nih.gov These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and the evasion of programmed cell death.

A significant body of research has demonstrated the cytotoxic effects of pyrazole derivatives against a wide range of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives was evaluated for anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.govresearchgate.netnih.gov One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, exhibited IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. nih.govresearchgate.netnih.gov In another study, novel benzimidazole-grafted benzene (B151609) sulfonamide-pyrazole hybrids showed potent antiproliferative activity, with one compound displaying IC50 values ranging from 0.15 to 0.33 µM against A549 (lung), HeLa (cervical), HepG2 (liver), and MCF7 (breast) cancer cell lines. mdpi.com

Furthermore, pyrazolo[3,4-b]pyridine derivatives have also been synthesized and tested. Compound 9a, a notable example, demonstrated potent anticancer activity with an IC50 of 2.59 µM against HeLa cells. nih.gov Similarly, pyrazole benzothiazole (B30560) hybrids have shown promise, with one derivative exhibiting IC50 values ranging from 3.17 to 6.77 µM against HT29 (colon), PC3 (prostate), A549 (lung), and U87MG (glioblastoma) cancer cells. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected pyrazole congeners against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | nih.govresearchgate.netnih.gov |

| Benzimidazole-grafted benzene sulfonamide-pyrazole hybrid (Compound 7) | A549 | Lung Cancer | 0.15-0.33 | mdpi.com |

| Benzimidazole-grafted benzene sulfonamide-pyrazole hybrid (Compound 7) | HeLa | Cervical Cancer | 0.15-0.33 | mdpi.com |

| Benzimidazole-grafted benzene sulfonamide-pyrazole hybrid (Compound 7) | HepG2 | Liver Cancer | 0.15-0.33 | mdpi.com |

| Benzimidazole-grafted benzene sulfonamide-pyrazole hybrid (Compound 7) | MCF7 | Breast Cancer | 0.15-0.33 | mdpi.com |

| Pyrazolo[3,4-b]pyridine (Compound 9a) | HeLa | Cervical Cancer | 2.59 | nih.gov |

| Pyrazole benzothiazole hybrid (Compound 25) | HT29 | Colon Cancer | 3.17-6.77 | nih.gov |

| Pyrazole benzothiazole hybrid (Compound 25) | PC3 | Prostate Cancer | 3.17-6.77 | nih.gov |

| Pyrazole benzothiazole hybrid (Compound 25) | A549 | Lung Cancer | 3.17-6.77 | nih.gov |

| Pyrazole benzothiazole hybrid (Compound 25) | U87MG | Glioblastoma | 3.17-6.77 | nih.gov |

| Indolo-pyrazole grafted with thiazolidinone (Compound 6c) | SK-MEL-28 | Melanoma | 3.46 | nih.gov |

Beyond direct cytotoxicity, pyrazole derivatives have been shown to interfere with the cancer cell cycle and induce apoptosis, or programmed cell death. nih.govmdpi.com The cell cycle is a series of events that takes place in a cell as it grows and divides; disruption of this process can prevent cancer cell proliferation. Apoptosis is a natural process of self-destruction that is often evaded by cancer cells, and its induction is a key strategy in cancer therapy.

One study found that a pyrazole derivative, at a concentration of 14.97 µM, caused cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.govresearchgate.netnih.gov This was accompanied by an increase in cell death by apoptosis. nih.gov The apoptotic process was linked to the elevated production of reactive oxygen species (ROS) and increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.netnih.gov

Another investigation into a series of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives revealed that the most cytotoxic compound caused a significant cell cycle arrest in the S-phase in Jurkat cells (a leukemia cell line) and increased the proportion of cells in the sub-G0/G1 phase, indicative of apoptosis, in both Jurkat and K562 leukemia cell lines. nih.govresearchgate.net The mechanism of apoptosis was suggested to be through the intrinsic pathway, involving mitochondrial damage. nih.govresearchgate.net

Similarly, certain pyrazolo[3,4-b]pyridines have been shown to modulate the cell cycle. nih.gov For example, compound 9a caused cell accumulation in the S phase in HeLa cells, while another derivative, 14g, led to cell cycle arrest at the G2/M phase in MCF7 breast cancer cells. nih.gov Furthermore, compound 9a induced a significant level of both early and late apoptosis in HeLa cells. nih.gov

Protein kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Pyrazole and its derivatives have been identified as potent inhibitors of several kinases involved in cancer progression.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. rsc.orgnih.gov A series of novel pyrazole derivatives were designed and evaluated as CDK2/cyclin A2 enzyme inhibitors. rsc.orgnih.gov Several compounds exhibited strong inhibition, with IC50 values as low as 0.96 µM. rsc.orgnih.gov One particularly potent compound induced significant cell cycle arrest at the G1 phase and promoted apoptosis in HCT-116 colon cancer cells. rsc.orgnih.gov Molecular docking studies have confirmed that these pyrazole derivatives can effectively bind to the CDK2 protein. nih.gov

Aurora-A Kinase: Aurora-A kinase is involved in centrosome maturation and separation, and its overexpression can lead to chromosomal instability, a hallmark of many cancers. Inhibition of CDK2 activity has been shown to suppress the localization of Aurora-A to the centrosome, thereby preventing centrosome amplification. nih.gov This suggests a mechanistic link between CDK2 and Aurora-A that can be targeted by pyrazole-based inhibitors.

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies. mdpi.comresearchgate.net Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as irreversible BTK inhibitors. researchgate.net Ibrutinib, the first-in-class BTK inhibitor approved by the FDA, features a pyrazole-related core structure and has demonstrated significant clinical benefit in treating certain types of leukemia and lymphoma. mdpi.comresearchgate.net

The following table presents the inhibitory activity of selected pyrazole derivatives against various kinases.

| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Novel Pyrazole Derivative (Compound 9) | CDK2/cyclin A2 | 0.96 | rsc.orgnih.gov |

| Novel Pyrazole Derivative (Compound 7d) | CDK2/cyclin A2 | 1.47 | rsc.orgnih.gov |

| Novel Pyrazole Derivative (Compound 7a) | CDK2/cyclin A2 | 2.0 | rsc.orgnih.gov |

| Novel Pyrazole Derivative (Compound 4) | CDK2/cyclin A2 | 3.82 | rsc.orgnih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Ibrutinib) | Bruton's Tyrosine Kinase (BTK) | 0.0005 | researchgate.net |

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been employed to enhance the anticancer activity of pyrazole derivatives. researchgate.net This approach has led to the development of several pyrazole-containing hybrids with potent antiproliferative effects.

For example, a series of pyrazole-based hybrid heteroaromatics were synthesized and evaluated for their in vitro antiproliferative activity against A549 lung cancer cells. nih.gov The most potent compounds in this series exhibited IC50 values of 42.79 and 55.73 µM. nih.gov In another study, 1,4-benzoxazine-pyrazole hybrids demonstrated potent cytotoxicity against a panel of cancer cell lines including MCF7, A549, HeLa, and PC3, with IC50 values ranging from 2.82 to 6.28 µM. nih.gov

Thiazolyl-pyrazole hybrids have also been investigated as potential antitumor agents. researchgate.net One study reported that a series of these hybrids exhibited moderate antiproliferative activity against the MDA-MB-231 breast cancer cell line. researchgate.net Additionally, pyrazolo[3,4-b]pyridines, which can be considered fused pyrazole hybrids, have shown significant anticancer activity. nih.gov

Anti-inflammatory Activity Investigations

In addition to their anticancer properties, pyrazole derivatives have long been recognized for their anti-inflammatory effects. nih.govsciencescholar.us Inflammation is a complex biological response implicated in various diseases, and its modulation is a key therapeutic strategy.

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of prostaglandin (B15479496) synthesis. nih.gov Prostaglandins are lipid compounds that are involved in the inflammatory response. Their production is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. nih.gov

Several studies have demonstrated the ability of pyrazole derivatives to inhibit COX enzymes. nih.govdovepress.com In one study, a series of newly synthesized pyrazole derivatives showed good inhibitory activity at the nanomolar level, with most compounds exhibiting selectivity towards COX-2. nih.gov For example, compounds 2a, 3b, 4a, 5b, and 5e displayed IC50 values against COX-2 of 19.87, 39.43, 61.24, 38.73, and 39.14 nM, respectively. nih.gov The selectivity for COX-2 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Another series of hybrid pyrazole analogues also demonstrated potent and selective inhibition of the COX-2 isoenzyme. dovepress.com The two most active compounds, 5u and 5s, had COX-2 IC50 values of 1.79 and 2.51 µM, respectively, with high selectivity indices. dovepress.com These findings underscore the potential of pyrazole derivatives as a source of new anti-inflammatory agents that act through the inhibition of prostaglandin synthesis.

The following table provides a summary of the COX-2 inhibitory activity of selected pyrazole derivatives.

| Compound | COX-2 IC50 (nM) | Selectivity Index | Reference |

|---|---|---|---|

| 2a | 19.87 | - | nih.gov |

| 3b | 39.43 | 22.21 | nih.gov |

| 4a | 61.24 | 14.35 | nih.gov |

| 5b | 38.73 | 17.47 | nih.gov |

| 5e | 39.14 | 13.10 | nih.gov |

| 5u | 1790 | 72.73 | dovepress.com |

| 5s | 2510 | 65.75 | dovepress.com |

Antimicrobial Activity Assessments

Antifungal and Antiviral Properties

Beyond their antibacterial applications, pyrazole scaffolds have been extensively investigated for their potential as antifungal and antiviral agents. The versatility of the pyrazole ring allows for structural modifications that yield compounds with significant activity against a variety of fungal pathogens and viruses.

Antifungal Activity

Pyrazole derivatives have demonstrated a broad spectrum of antifungal activity against both plant-pathogenic fungi and human fungal pathogens. Studies have evaluated these compounds against species such as Aspergillus niger, Aspergillus flavus, Candida albicans, and various phytopathogenic fungi including Fusarium graminearum, Rhizoctonia solani, and Alternaria species.

The efficacy of these compounds is highly dependent on their chemical structure. For instance, a series of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles showed notable activity against A. niger and A. flavus. Similarly, certain pyrazole carboxamides and isoxazolol pyrazole carboxylates have been identified as potent antifungal agents. One isoxazolol pyrazole carboxylate derivative exhibited a remarkable EC50 value of 0.37 μg/mL against the plant pathogen R. solani. Research into 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides also included screening against mycotoxic strains like Fusarium verticillioides and Aspergillus ochraceous, with some derivatives showing potent activity. Structure-activity relationship (SAR) analyses have indicated that the presence of specific functional groups, such as cycloalkyl or trifluoromethyl moieties, can significantly enhance the antifungal potency of the pyrazole core.

The following table presents data on the antifungal activity of selected pyrazole derivatives.

| Compound Type | Target Organism | Activity (EC50/MIC in μg/mL) |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 (EC50) |

| Pyrazole analogue (1v) | Fusarium graminearum | 0.0530 (EC50, in µM) |

| Pyrazole carboxamides (7af, 7bc, etc.) | Various phytopathogenic fungi | Moderate Activity |

| 3-Aryl-4-(4-methoxyphenyl)-pyrazoles | A. niger, A. flavus | Active |

Antiviral Properties

The pyrazole nucleus is a key component in a variety of compounds exhibiting significant antiviral properties against a range of DNA and RNA viruses. These include human coronaviruses (HCoV-229E, MERS-CoV, SARS-CoV-2), influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and Chikungunya virus (ChikV).

Fused heterocyclic systems incorporating the pyrazole ring, such as pyrano[2,3-c]pyrazoles, have emerged as particularly promising antiviral candidates. In studies against human coronavirus 229E (HCoV-229E), a model for the Coronaviridae family, certain pyranopyrazole derivatives displayed miscellaneous antiviral efficacies. One compound showed a high selectivity index (SI = 12.6) and was found to inhibit the viral replication phase. Further investigation suggested that the mechanism of action involves the inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.

Other pyrazole derivatives have been identified as potent inhibitors of the influenza virus. A high-throughput screening identified a pyrazole compound, BPR1P0034, with a sub-micromolar 50% effective inhibitory concentration (IC50) of 0.42 μM against the influenza A virus. Time-of-addition assays suggested that this compound targets an early stage of the viral replication cycle. Additionally, pyrazole derivatives hybridized with a hydroxyquinoline scaffold have demonstrated broad-spectrum activity against SARS-CoV-2, MERS-CoV, and HCoV-229E, with mechanisms including direct virucidal effects and inhibition of viral adsorption and replication.

Other Notable Biological Activities

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov While direct inhibitory data for 4-(4-methoxyphenyl)-1H-pyrazol-5-amine on DPP-IV is not extensively detailed in the reviewed literature, the broader class of pyrazole derivatives has been investigated for this activity.

Congeners of this compound, specifically pyrazolo[3,4-d]pyrimidinones, have been synthesized and evaluated as DPP-IV inhibitors. One notable derivative, 6-methyl-5-(4-methylpyridin-2-yl)-1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one, demonstrated significant in vitro inhibitory activity against the DPP-IV enzyme and also showed potential for lowering blood glucose levels in in vivo studies. nih.gov The general structure of pyrazole-containing compounds has been identified as a promising scaffold for the development of novel DPP-IV inhibitors. mdpi.com

| Compound | Structure | DPP-IV IC50 (µM) | Reference |

|---|---|---|---|

| 6-methyl-5-(4-methylpyridin-2-yl)-1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | Pyrazolo[3,4-d]pyrimidinone derivative | 1.06 | nih.gov |

Central Nervous System (CNS) Activity

The pyrazole and pyrazoline scaffolds are known to be associated with a range of central nervous system activities. igmpublication.orgnih.gov Various derivatives have been synthesized and evaluated for their potential as anticonvulsant, antidepressant, and anxiolytic agents. igmpublication.orgresearchgate.net

Specifically, some 3,5-diphenyl-2-pyrazolines have been synthesized and shown to possess antidepressant activities. igmpublication.org Additionally, certain 5-aminopyrazole derivatives have demonstrated potential anticonvulsant activity. nih.gov One such derivative, Fipronil, which is a highly substituted 5-aminopyrazole, acts as an insecticide by blocking pest GABA-A receptors, leading to hyperexcitation of the central nervous system in insects. nih.gov This suggests that the 5-aminopyrazole core can interact with CNS targets. While direct studies on this compound are limited, the activities of its congeners suggest a potential for CNS effects.

Ligand Interactions with Specific Receptors (e.g., CRF1, NPY5, GABA)

The aminopyrazole scaffold has been identified as a key structural motif for ligands that interact with various receptors in the central nervous system.

Corticotropin-Releasing Factor-1 (CRF1) Receptor: 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole has been reported as a potent antagonist of the corticotrophin-releasing factor-1 (CRF-1) receptor. nih.gov CRF1 receptor antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression. mdpi.com

Neuropeptide Y5 (NPY5) Receptor: A series of 1,3-disubstituted-5-aminopyrazoles have been developed and shown to have a high affinity for the human neuropeptide Y5 (NPY5) receptor. nih.gov For instance, certain arylpyrazoles within this series displayed IC50 values below 20 nM. nih.gov NPY5 receptor antagonists are of interest for their potential role in appetite regulation.

GABA Receptor: The interaction of pyrazole derivatives with GABA receptors has been noted. For example, 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole is a potent GABA inhibitor with selectivity for insect over mammalian receptors. nih.gov Furthermore, pyrazolone (B3327878) derivatives have been explored as modulators of the GABA-A receptor. researchgate.net

| Receptor Target | Compound/Congener Class | Observed Activity | Reference |

|---|---|---|---|

| CRF1 | 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole | Potent Antagonist | nih.gov |

| NPY5 | 1,3-Disubstituted-5-aminopyrazoles | High Affinity (IC50 <20nM for some derivatives) | nih.gov |

| GABA | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole | Potent Inhibitor (insect selective) | nih.gov |

Inhibition of Tubulin Polymerization by Aminopyrazole Derivatives

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. nih.gov The inhibition of tubulin polymerization is a key mechanism for many anticancer agents. bioworld.comnih.gov A novel series of 3-amino-5-phenylpyrazole derivatives, which are structurally related to this compound, have been designed and synthesized as tubulin polymerization inhibitors. nih.gov

One particular compound from this series, designated as 5b, exhibited strong antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 38.37 nM. nih.gov Further studies revealed that this compound inhibits tubulin polymerization by targeting the colchicine-binding site. bioworld.comnih.gov This inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. bioworld.com In vivo studies in a mouse xenograft model also demonstrated the antitumor efficacy of this compound. bioworld.com

| Activity | Cell Line/Target | IC50 | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 (Breast Cancer) | 38.37 nM | nih.gov |

| Tubulin Polymerization Inhibition | Tubulin | 1.87 µM | bioworld.com |

Structure Activity Relationship Sar and Ligand Target Interaction Studies of 4 4 Methoxyphenyl 1h Pyrazol 5 Amine Derivatives

Impact of Substituent Variations on Biological Potency

The biological potency of pyrazole (B372694) derivatives is significantly influenced by the nature and position of substituents on the pyrazole core and its appended phenyl rings. Structure-activity relationship (SAR) studies across various biological targets have demonstrated that even minor chemical modifications can lead to substantial changes in activity.

For instance, in the context of antitubulin agents, the substitution pattern on the aryl ring at the N1 position of the pyrazole is critical. A methyl group at the C4-position of this aryl ring has been shown to be crucial for potent anti-proliferative activity, whereas the presence of an amino group at the C5-position of the pyrazole ring can be detrimental to bioactivity. nih.govmu-varna.bg Similarly, for pyrazole-based inhibitors of neuronal nitric oxide synthase (nNOS), substitutions on the phenyl ring at the C3 position dictate inhibitory potency. Compounds bearing 2-amino-5-chloro or 2-amino-5-methoxy phenyl groups have demonstrated the highest activity. acs.orgnih.gov

The nature of the substituent at various positions on the pyrazole scaffold has been systematically evaluated for different biological activities. For tyrosinase inhibitors, the substituents on the aryl rings at positions 1 and 5 of the pyrazole moiety are considered critical for potency. nih.gov In the case of inhibitors targeting the enzyme CYP2E1, a methyl group at the C4 position of the pyrazole ring can lead to a 50-fold increase in binding affinity compared to the unsubstituted pyrazole. nih.gov

The following table summarizes the observed impact of various substituents on the biological potency of pyrazole derivatives against different targets.

| Target/Activity | Scaffold Position | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|---|

| Antitubulin Activity | N1-Aryl Ring (C4') | Methyl | - | nih.govmu-varna.bg |

| Antitubulin Activity | Pyrazole Ring (C5) | - | Amino | nih.govmu-varna.bg |

| nNOS Inhibition | C3-Phenyl Ring | 2-amino-5-chloro, 2-amino-5-methoxy | - | acs.org |

| CYP2E1 Binding | Pyrazole Ring (C4) | Methyl | - | nih.gov |

| Tyrosinase Inhibition | Positions 1 and 5 | Aryl groups | - | nih.gov |

| Meprin α/β Inhibition | C3/C5-Phenyl Ring | Acidic moieties (for meprin β) | Methoxyphenyl (no improvement over phenyl) | nih.gov |

| Cholinesterase Inhibition | N1-Aryl Ring | p-cyanophenyl, p-methylphenyl | p-methoxyphenyl | acs.org |

Correlation between Electronic Properties and Biological Activity

Quantitative structure-activity relationship (QSAR) and computational studies using Density Functional Theory (DFT) have been employed to correlate electronic parameters with bioactivity. For a series of 4,5-dihydro-1H-pyrazole derivatives, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies revealed insights into their chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher reactivity, which can be correlated with increased biological activity. researchgate.netresearchgate.net

The introduction of strong electron-withdrawing groups, such as nitro (NO2) groups, can significantly alter the electronic landscape of the molecule. bohrium.com These groups can enhance the electrophilic nature of the compound, making certain regions, like amide and nitro groups, susceptible to electrophilic attack, which can be important for covalent interactions or specific recognition at a biological target. bohrium.com Conversely, studies on certain pyrazole derivatives have shown that substitutions with electron-withdrawing groups like fluoro, chloro, and bromo at the C-4 position of a phenyl ring can enhance antimicrobial and antioxidant activities. nih.gov The electron-donating power (ω−) and electron-accepting power (ω+) are descriptors that quantify the tendency of a molecule to donate or accept electrons, respectively, and have been used to rationalize the observed activities of pyrazole derivatives. bohrium.com

Role of the 4-Methoxyphenyl (B3050149) Moiety in Ligand Binding and Selectivity

The 4-methoxyphenyl group is a common feature in many biologically active pyrazole derivatives, and its role in ligand binding and selectivity is highly dependent on the specific protein target. This moiety can influence binding through a combination of steric, electronic, and hydrophobic effects, and its methoxy (B1213986) group can act as a hydrogen bond acceptor.

In the context of dual EGFR and VEGFR-2 inhibitors, derivatives featuring a 4-methoxyphenyl group have demonstrated potent activity, suggesting this moiety is a key component of the pharmacophore required for binding to the kinase active sites. nih.govacs.org Similarly, for certain anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, the methoxy substituent is thought to confer additional hydrogen bonding opportunities and favorable interactions within the COX-2 active site. nih.gov

However, the presence of the 4-methoxyphenyl group does not universally enhance potency. In studies of pyrazole-based inhibitors of meprin α and β, the introduction of methoxyphenyl groups did not increase inhibitory activity compared to the unsubstituted diphenylpyrazole. nih.gov Likewise, for a series of cholinesterase inhibitors, a p-methoxyphenyl substituent led to a noticeable decrease in activity. acs.org This highlights that the specific topology and electrostatic environment of the target's binding pocket determine whether the methoxy group can form productive interactions.

The ability of the 4-methoxyphenyl group to influence selectivity is also critical. While not always enhancing potency, its specific steric and electronic profile can help orient the ligand within the binding site to favor interaction with one receptor subtype over another. For example, in the development of estrogen receptor (ER) ligands, a p-hydroxyl group on an N(1)-phenylpyrazole was found to be a key determinant for enhancing binding affinity and selectivity for ERα over ERβ. researchgate.net This principle can be extrapolated to the 4-methoxyphenyl group, where its unique properties can be exploited to achieve selective inhibition of specific targets.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it must adopt a specific orientation to fit into the binding site of its target protein. Conformational analysis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine derivatives provides insight into their preferred spatial arrangements and rotational flexibility, which directly impacts their ability to interact with biological targets.

The flexibility of these torsional angles is crucial for bioactivity, as it allows the molecule to adapt its shape to the contours of a binding pocket (induced fit). The existence of different crystalline forms, or polymorphs, for some pyrazole derivatives demonstrates this conformational flexibility. globalresearchonline.net Different polymorphs can arise from distinct patterns of intermolecular interactions and molecular packing, leading to different solid-state properties that can affect bioavailability. globalresearchonline.net For antitubulin agents, conformational analysis has been directly linked to SAR, indicating that the spatial arrangement of key substituents is essential for maintaining bioactivity. nih.govmu-varna.bg

Elucidation of Molecular Interactions at Target Binding Sites

Understanding the specific molecular interactions between a ligand and its target is fundamental to explaining its mechanism of action and for guiding further drug design. For derivatives of this compound, a combination of molecular docking, spectroscopy, and X-ray crystallography has been used to elucidate these interactions.

Molecular docking studies have successfully predicted the binding modes of pyrazole derivatives in various enzyme active sites. For antitubulin agents, docking simulations have placed pyrazole derivatives within the colchicine (B1669291) binding site of the tubulin heterodimer, identifying key hydrophobic and hydrogen bonding interactions. nih.govmu-varna.bg In the case of cholinesterase inhibitors, docking revealed crucial interactions within the enzyme's active site gorge, including π-π stacking interactions between the aromatic rings of the ligand and tryptophan (TRP 286) and tyrosine (TYR 341) residues, as well as cation-π interactions. nih.gov

Spectroscopic methods can also confirm ligand binding. For inhibitors of Mycobacterium tuberculosis (Mtb) CYP121A1, UV-vis spectroscopy and protein-detected 19F-NMR were used to evaluate binding affinity and confirm that the ligands coordinate within the substrate-binding pocket.

In the solid state, the pyrazole scaffold demonstrates a capacity for forming specific intermolecular interactions. The amine group of pyrazol-5-amine derivatives can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors. researchgate.netorientjchem.org Studies on related structures have shown the formation of N–H···N and N–H···O hydrogen bonds, which can be critical for anchoring a ligand within a binding site. The methoxy oxygen of the 4-methoxyphenyl moiety can also participate as a hydrogen bond acceptor, further stabilizing the ligand-target complex.

Computational and Theoretical Chemistry Studies on 4 4 Methoxyphenyl 1h Pyrazol 5 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of pyrazole (B372694) derivatives, providing valuable information that complements experimental findings.

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine equilibrium geometries. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles.

For analogs of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, studies have shown that the pyrazole ring itself is largely planar. However, the phenyl and methoxyphenyl substituents are often twisted out of the plane of the pyrazole core. For instance, in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl ring and the methoxybenzene group are rotated by 29.41° and 37.01°, respectively, from the central pyrazole ring. nih.govnih.gov This rotation is a result of steric hindrance and the electronic interactions between the aromatic systems.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C3–N7 Bond Length | 1.299 Å |

| Phenyl Ring Dihedral Angle | 29.41° |

| Methoxybenzene Group Dihedral Angle | 37.01° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides information about the molecule's chemical stability and reactivity. researchgate.netschrodinger.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For various pyrazole derivatives, DFT calculations have shown that the HOMO is typically localized on the electron-rich parts of the molecule, such as the pyrazole ring and the methoxyphenyl group, while the LUMO is often distributed over the pyrazole ring and the phenyl substituent. researchgate.net This distribution facilitates intramolecular charge transfer from the HOMO to the LUMO upon electronic excitation. researchgate.net The calculated HOMO-LUMO energy gaps for pyrazole-based compounds typically fall in the range of 4 to 5 eV. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analog 1 | -5.89 | -1.21 | 4.68 |

| Analog 2 | -6.02 | -1.35 | 4.67 |

| Analog 3 | -5.95 | -1.28 | 4.67 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack.

For pyrazole derivatives, MEP analysis generally shows that the most negative potential is located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy (B1213986) group, making these sites potential targets for electrophiles. nih.gov Conversely, the hydrogen atoms of the amine group and the aromatic rings exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.net These insights are crucial for understanding intermolecular interactions, including hydrogen bonding.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations have been employed to investigate the potential of pyrazole derivatives as inhibitors of various biological targets, including kinases and other enzymes. nih.govresearchgate.net These simulations can predict the binding mode of a ligand within the active site of a protein and estimate its binding affinity, often expressed as a docking score or binding energy.

For analogs of this compound, docking studies have explored their interactions with targets such as receptor tyrosine kinases and cyclin-dependent kinases (CDKs). nih.gov The results often indicate that these compounds can fit snugly into the binding pockets of these proteins, forming stable complexes. For example, a study on pyrazole derivatives targeting VEGFR-2, Aurora A, and CDK2 showed binding energies ranging from -8.57 to -10.35 kJ/mol. nih.govresearchgate.net The binding affinity is influenced by factors such as the shape complementarity between the ligand and the active site, as well as the specific intermolecular interactions formed. mdpi.comresearchgate.net

| Compound | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Pyrazole Analog A | VEGFR-2 | -10.09 |

| Pyrazole Analog B | Aurora A | -8.57 |

| Pyrazole Analog C | CDK2 | -10.35 |

Identification of Key Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govcore.ac.uk Molecular docking simulations can identify these key interactions, providing a detailed picture of the binding mode at the atomic level.

In the case of pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the amine group are often involved in hydrogen bonding with amino acid residues in the active site of the target protein. researchgate.netnih.gov The methoxyphenyl and phenyl rings can engage in hydrophobic interactions with nonpolar residues, further stabilizing the complex. nih.gov For instance, docking studies of pyrazoline derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revealed hydrogen bond interactions with key residues such as Thr766 and Met769. ijrps.com The identification of these critical interactions is invaluable for the structure-based design of more potent and selective inhibitors. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time, providing a dynamic view of how a ligand like a pyrazole derivative interacts with its biological target. These simulations complement static molecular docking studies by revealing the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the persistence of key interactions.

In studies involving pyrazole derivatives, MD simulations are typically performed for extended periods, such as 100 nanoseconds, to assess the stability of the docked complex. Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. For example, in a study of a pyrazole-pyrazoline hybrid derivative with the EGFR tyrosine kinase, the ligand-protein complex showed stable interactions for the entire 100 ns simulation.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps identify the flexibility of different parts of the protein and ligand. It measures the deviation of each atom or residue from its average position, highlighting regions that are highly flexible or constrained upon ligand binding.

Hydrogen Bonds and Interactions: MD simulations allow for the monitoring of hydrogen bonds and other non-covalent interactions (e.g., hydrophobic interactions) between the ligand and the target protein's active site residues. The persistence of these bonds throughout the simulation is a strong indicator of binding stability and affinity. For instance, simulations of a pyrazole derivative with RET kinase showed that four hydrogen bonds were consistently maintained throughout a 100 ns run.

These dynamic studies are crucial for validating docking results and understanding the nuanced behavior of a ligand within a binding pocket. For pyrazole derivatives targeting enzymes like Heat Shock Protein 90α (Hsp90α) or various kinases, MD simulations have been used to explore the most probable binding modes and confirm the stability of the interactions with key amino acid residues.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Pharmacokinetics

The pharmacokinetic profile of a potential drug candidate is a critical factor in its development, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions offer an early-stage assessment of these properties. For pyrazole derivatives, including analogs of this compound, computational tools like SwissADME are frequently used to predict their drug-likeness and pharmacokinetic behavior.

These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. Key predicted parameters for pyrazole derivatives often include:

Lipophilicity: Often expressed as log P, this parameter indicates a compound's solubility in fatty or non-polar environments and affects its absorption and distribution.

Solubility: Aqueous solubility is crucial for absorption and distribution in the bloodstream.

Gastrointestinal (GI) Absorption: High GI absorption is a desirable property for orally administered drugs.

Blood-Brain Barrier (BBB) Penetration: This predicts whether a compound can cross the BBB and act on the central nervous system. For many drugs, non-penetration is preferred to avoid CNS side effects.

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits key metabolic enzymes like CYP isoforms is important for assessing potential drug-drug interactions.

Bioavailability Score: This score provides a composite assessment of a compound's potential to have favorable pharmacokinetic properties.

Studies on various pyrazole derivatives have shown that they often possess favorable ADME profiles. For example, analyses of certain pyrazole-benzamides and pyrazolyl–thiazole derivatives indicated good oral bioavailability and GI absorption. Similarly, a study on a novel antitumor molecule, 5-Amino-3-(4-hydroxy-3-methoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, suggested it has flawless pharmacokinetics and drug-ability based on ADMET predictions. However, some derivatives may be predicted to be P-glycoprotein substrates, which could impact their distribution and efficacy.

Table 1: Predicted ADME/Pharmacokinetic Properties of Selected Pyrazole Analogs

| Parameter | Compound Class | Predicted Outcome | Reference |

|---|---|---|---|

| Gastrointestinal Absorption | Pyrazole-benzamides | Good | |

| Blood-Brain Barrier (BBB) Penetration | Pyrazole-benzamides | Cannot penetrate | |

| Lipinski's Rule of Five | Isatin-Tyrosine Derivatives | Majority of compounds obey the rule | |

| Solubility | Pyrazole compounds | Considered moderately soluble | |

| Skin Penetration (Log Kp) | Pyrazole compounds | Low values, indicating poor penetration |

Prediction of Nonlinear Optical (NLO) Properties and Other Physicochemical Parameters

Beyond biological activity, pyrazole derivatives have garnered significant interest for their potential applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials can alter the properties of light and are essential for technologies like optical data storage and signal processing. Computational methods, especially Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.

The NLO response of a molecule is primarily related to its hyperpolarizability. Key parameters calculated in these studies include:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β or β₀): This is the primary determinant of a molecule's second-order NLO response. The magnitude of β is often compared to that of a standard NLO material like urea (B33335) to assess its potential. Pyrazole derivatives with values greater than urea are considered promising candidates for NLO applications.

Theoretical studies on pyrazole and pyrazoline derivatives have shown that their NLO properties are significantly influenced by the presence and positioning of electron-donating and electron-withdrawing groups on the aromatic rings. For instance, compounds featuring a D-π-A (donor-pi bridge-acceptor) structure often exhibit enhanced hyperpolarizability. The methoxy group (-OCH₃) in this compound acts as an electron-donating group, which can contribute to charge transfer and potentially significant NLO properties.

DFT calculations using functionals like B3LYP, CAM-B3LYP, and M06-2X with various basis sets (e.g., 6-311++G(d,p)) are commonly employed to compute these parameters. Studies on pyrazoline derivatives have reported first hyperpolarizability (β₀) values ranging from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, which are significantly greater than that of urea. Other important physicochemical parameters derived from these calculations include the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap. A smaller HOMO-LUMO gap is often indicative of higher molecular reactivity and can be correlated with greater NLO activity.

Table 2: Calculated NLO and Physicochemical Properties of Selected Pyrazole Analogs

| Compound Class/Derivative | Parameter | Calculated Value | Computational Method | Reference |

|---|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | First Hyperpolarizability (β₀) | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu | DFT/B3LYP/6-31G(d,p) | |

| O-acylated pyrazoles | First Hyperpolarizability (β_HRS_) | 1839.25 a.u. | DFT/PBE0 | |

| O-acylated pyrazoles | HOMO-LUMO Energy Gap | ~2.4 to 2.8 eV | DFT | |

| Pyranopyrazole derivatives | Nonlinear Optical (NLO) Properties | Identified as potential NLO materials | DFT | |

| 1-Aryl-3-(4-methoxyphenyl)-5-(benzo[d]dioxol-5-yl)-2H-pyrazolines | Third-order electronic susceptibility (χ⁽³⁾) | 4.318x10⁻¹³ to 7.992x10⁻¹³ esu | Experimental (Z-scan) & DFT/M06-2X |

Future Research Directions and Therapeutic Potential of 4 4 Methoxyphenyl 1h Pyrazol 5 Amine

Development of Highly Selective and Potent Therapeutic Agents

The development of therapeutic agents with high selectivity and potency is a primary goal in drug discovery to minimize off-target effects and enhance therapeutic efficacy. The 4-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold provides a versatile platform for the design of such agents.

Structure-Activity Relationship (SAR) Studies: Future research will focus on extensive SAR studies to understand how different substituents on the pyrazole (B372694) and phenyl rings influence biological activity and selectivity. For instance, the introduction of various functional groups at different positions can modulate the compound's interaction with specific biological targets.

Fragment-Based Drug Design: This approach can be utilized to identify small molecular fragments that bind to specific pockets of a target protein. These fragments can then be grown or linked to the this compound core to develop highly potent and selective inhibitors.

Table 1: Examples of this compound Derivatives and their Biological Activities

| Compound/Derivative | Biological Target/Activity | Key Findings |

| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | COX-2 Inhibition | A regiospecific synthesis was developed, and its crystal structure was determined. This derivative is a potential scaffold for developing COX-2 inhibitors. nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Anticancer (CDK2/CDK9 inhibition) | Showed significant anticancer activity against various cell lines, including Hela, MCF7, and HCT-116, by arresting the cell cycle and inducing apoptosis. nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Antimicrobial | Demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains. researchgate.net |

| Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Anti-inflammatory | Exhibited significant anti-inflammatory activities comparable to celecoxib. nih.gov |

Exploration of New Biological Targets and Disease Indications

The diverse biological activities of pyrazole derivatives suggest that the this compound scaffold could be effective against a range of diseases.

Kinase Inhibition: Many pyrazole derivatives have been identified as potent kinase inhibitors. nih.gov Future studies could explore the inhibitory potential of this compound derivatives against a broader panel of kinases implicated in cancer and inflammatory diseases. For instance, derivatives have shown inhibitory activity against VEGFR-2, Aurora A, and CDK2. nih.gov

Neurodegenerative Diseases: Some pyrazoline derivatives have shown potential as therapeutic agents for neurodegenerative disorders. nih.gov Research into the neuroprotective effects of this compound derivatives could open new avenues for the treatment of diseases like Alzheimer's and Parkinson's.

Infectious Diseases: The antimicrobial properties of pyrazole derivatives warrant further investigation. researchgate.net Screening of this compound libraries against a wide range of bacterial and fungal pathogens, including drug-resistant strains, could lead to the discovery of novel anti-infective agents.

Optimization of Synthetic Pathways for Scalable Production

The development of efficient and scalable synthetic routes is crucial for the commercial production of any therapeutic agent.

Green Chemistry Approaches: Future research should focus on developing environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions to minimize waste and environmental impact. One-pot synthesis and multicomponent reactions are promising strategies in this regard. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound and its derivatives could significantly enhance production efficiency.

Catalyst Development: The exploration of novel and more efficient catalysts for the key steps in the synthesis of the pyrazole core can lead to higher yields and purity, reducing the need for extensive purification steps.

Advancements in Computational Drug Design Utilizing this compound as a Scaffold

Computational methods are invaluable tools in modern drug discovery, enabling the rational design and optimization of drug candidates.